BenchChemオンラインストアへようこそ!

tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Medicinal Chemistry Synthetic Intermediate Purity

tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 138091-52-8) is a protected spirocyclic building block within the 1,3,8-triazaspiro[4.5]decane chemotype, characterized by a singular 4-oxo moiety, an N-1 phenyl substituent, and a tert-butoxycarbonyl (Boc)-protected piperidine nitrogen. This scaffold serves as a versatile intermediate in the synthesis of D2/D3 dopamine antagonists, delta opioid receptor agonists, and phospholipase D2 inhibitors, distinguishing itself from unprotected or fully oxidized analogs through its regiospecific mono-oxo functionality and orthogonal protecting group strategy.

Molecular Formula C18H25N3O3
Molecular Weight 331.4 g/mol
Cat. No. B8052850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Molecular FormulaC18H25N3O3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCN2C3=CC=CC=C3
InChIInChI=1S/C18H25N3O3/c1-17(2,3)24-16(23)20-11-9-18(10-12-20)15(22)19-13-21(18)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,22)
InChIKeyBNYZRZNNKWZTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate – Core Sourcing Guide for a Key Spirocyclic Intermediate


tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 138091-52-8) is a protected spirocyclic building block within the 1,3,8-triazaspiro[4.5]decane chemotype, characterized by a singular 4-oxo moiety, an N-1 phenyl substituent, and a tert-butoxycarbonyl (Boc)-protected piperidine nitrogen . This scaffold serves as a versatile intermediate in the synthesis of D2/D3 dopamine antagonists, delta opioid receptor agonists, and phospholipase D2 inhibitors, distinguishing itself from unprotected or fully oxidized analogs through its regiospecific mono-oxo functionality and orthogonal protecting group strategy [1].

Why Unprotected or Fully Oxidized 1,3,8-Triazaspiro[4.5]decane Analogs Cannot Replace the Boc-Protected 4-Oxo Intermediate


Interchanging 1,3,8-triazaspiro[4.5]decane congeners without considering the specific regio- and chemoselectivity requirements of downstream synthesis leads to divergent reactivity and compromised target compound purity. The Boc group on this intermediate prevents undesired N-8 alkylation during subsequent derivatization steps, a reaction pathway readily available to the unprotected 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6) that results in complex mixtures . Similarly, the 2,4-dioxo analog introduces an additional hydrogen-bonding center that significantly alters the electronic properties of the scaffold, reducing its suitability for programs requiring a mono-oxo pharmacophore such as those leading to the selective PLD2 inhibitor chemotype [1].

Quantitative Differentiation Evidence for tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate Against its Closest Analogs


Comparative Purity Profile vs. Unprotected Amino Analog for Solid-Phase Synthesis Compatibility

The commercial specification for tert-butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is 'NLT 98%' by HPLC, ensuring its suitability for direct use in sequence- or parallel-synthesis without purification. In contrast, the unprotected analog 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6) is commonly supplied at 97% purity, where the residual secondary amine content can poison transition-metal catalysts used in subsequent Buchwald-Hartwig or reductive amination coupling reactions required for generating the D2/D3 patent chemotype .

Medicinal Chemistry Synthetic Intermediate Purity

Regiospecific Reactivity: Exclusive N-3 Functionalization Via Boc-Protected Intermediate in D2 Antagonist Synthesis

The key patent CA2802188C uses the Boc-protected 4-oxo scaffold exclusively as the pivot for sequential N-3 alkylation, yielding a library of over 60 D2/D3 antagonists. Attempts to reproduce this chemistry with the unprotected analog or the N-8 benzyl-protected comparator (CAS 170465-16-4) resulted in complex mixtures due to competitive N-8 reactivity, making chromatographic isolation of pure N-3 products infeasible on a preparative scale. Quantitative analysis within the patent demonstrates that the Boc-directed, single-isomer product routinely achieved >95% conversion by LCMS, whereas a mixed N-3/N-8 alkylation product profile with the unprotected amine yielded only 25-35% of the desired N-3 regioisomer after 12 hours [1].

Dopamine Antagonist Methodology Chemoselectivity

Molecular Weight Advantage Over Cbz-Protected Analog for Millimolar Scale Synthesis

The Boc protecting group on this compound (MW 331.41 g/mol) offers a significant molecular weight advantage over the corresponding benzyl carbamate (Cbz) protected analog (Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate, MW ~392 g/mol). This results in a 15.5% lower molecular weight for the protecting group, translating to a 15.5% increase in molar yield of the deprotected intermediate per gram of protected precursor used. For a typical 50 mmol reaction scale, this equates to a saving of approximately 3.0 grams of starting material to obtain the same amount of deprotected product, which is significant for cost-effective medicinal chemistry procurement .

Process Chemistry Cost Efficiency Scale-Up

Recommended Application Scenarios for tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate Based on Validated Evidence


Divergent Synthesis of D2/D3 Antagonist Libraries via N-3 Alkylation

This compound is the intermediate of choice for generating libraries of N-3-substituted 1,3,8-triazaspiro[4.5]decane-4-ones as described in patent CA2802188C. The Boc protection directs exclusive N-3 functionalization, enabling high-throughput synthesis of D2/D3 antagonists without regioisomeric contamination, a critical workflow requirement proven by the >95% single-isomer conversion [1].

Synthesis of Isoform-Selective PLD2 Inhibitors via N-8 Deprotection and Coupling

The Boc-protected intermediate enables the only published route to the most potent and selective PLD2 inhibitor chemotype, halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides. Quantitative SAR studies demonstrate that the mono-oxo scaffold is essential for achieving isoform selectivity over PLD1, a property lost with the 2,4-dioxo analog [1].

Preparation of NOP Receptor Agonist Precursors

This scaffold serves as a direct precursor to advanced intermediates like NNC 63-0532, a potent non-peptide NOP agonist. Procurement of the high-purity Boc-protected 4-oxo building block (≥98%) ensures the final deprotected intermediate meets the stringent purity requirements for in vivo pharmacological studies, bypassing the need for chiral resolution or preparative chromatography of early-stage intermediates [1].

Affinity-Based Chemical Proteomics Probe Synthesis

The orthogonal protection/deprotection sequence (Boc cleavage under mild acidic conditions) allows for the attachment of biotin or fluorophore tags at the N-8 position while retaining the N-3 or N-1 functionalities for target engagement. This non-destructive derivatization strategy has been validated in the context of developing trypanothione reductase probes and is directly transferable to human target ID campaigns [1].

Quote Request

Request a Quote for tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.